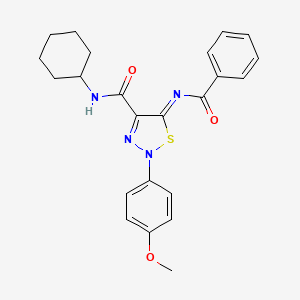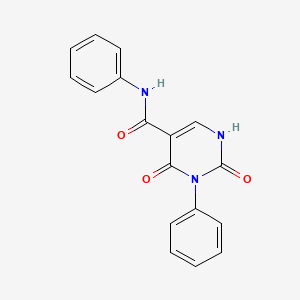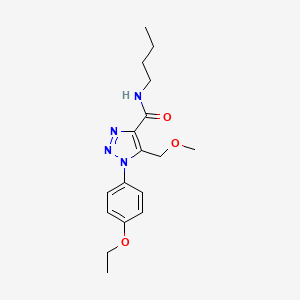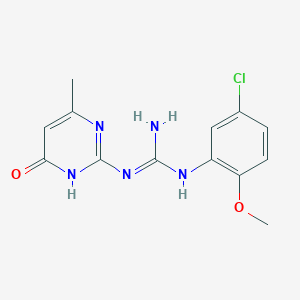
5-(benzoylimino)-N-cyclohexyl-2-(4-methoxyphenyl)-1,2,3-thiadiazole-4(2H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(benzoylimino)-N-cyclohexyl-2-(4-methoxyphenyl)-1,2,3-thiadiazole-4(2H)-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzoylimino)-N-cyclohexyl-2-(4-methoxyphenyl)-1,2,3-thiadiazole-4(2H)-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, followed by the introduction of the benzoylimino and cyclohexyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for cost-effectiveness and efficiency, often utilizing automated systems to control reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors could also be explored to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
5-(benzoylimino)-N-cyclohexyl-2-(4-methoxyphenyl)-1,2,3-thiadiazole-4(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol or amine derivative.
Scientific Research Applications
5-(benzoylimino)-N-cyclohexyl-2-(4-methoxyphenyl)-1,2,3-thiadiazole-4(2H)-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfur and nitrogen atoms.
Medicine: Its potential pharmacological properties make it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 5-(benzoylimino)-N-cyclohexyl-2-(4-methoxyphenyl)-1,2,3-thiadiazole-4(2H)-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for certain biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
2-amino-4H-pyran-3-carbonitrile derivatives: These compounds share some structural similarities and have been studied for their pharmacological properties.
Benzimidazole derivatives: Known for their wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
What sets 5-(benzoylimino)-N-cyclohexyl-2-(4-methoxyphenyl)-1,2,3-thiadiazole-4(2H)-carboxamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its thiadiazole ring, in particular, is a versatile scaffold that can be modified to enhance its properties for specific applications.
Properties
Molecular Formula |
C23H24N4O3S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
5-benzoylimino-N-cyclohexyl-2-(4-methoxyphenyl)thiadiazole-4-carboxamide |
InChI |
InChI=1S/C23H24N4O3S/c1-30-19-14-12-18(13-15-19)27-26-20(22(29)24-17-10-6-3-7-11-17)23(31-27)25-21(28)16-8-4-2-5-9-16/h2,4-5,8-9,12-15,17H,3,6-7,10-11H2,1H3,(H,24,29) |
InChI Key |
RGCLCFMCYIGDFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(C(=NC(=O)C3=CC=CC=C3)S2)C(=O)NC4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocycloheptyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11043380.png)


![6-{[4-(2-Chlorophenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11043401.png)
![Ethyl 3-({[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)-3-(4-methoxyphenyl)propanoate](/img/structure/B11043407.png)
![2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B11043410.png)
![4-Hydrazino-5-methyl-4-(trifluoromethyl)-1,4-dihydropyrido[4,3-D]pyrimidine](/img/structure/B11043411.png)

![10-amino-2-oxo-N-phenyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11043420.png)
![4-Amino-1-(3,4-dimethylphenyl)-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11043421.png)
![2-(4-Ethoxyphenyl)-1-[6-(methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]guanidine](/img/structure/B11043422.png)
![Ethyl 5-{3-[(furan-2-ylmethyl)amino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11043432.png)
![1-acetyl-4-[(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11043436.png)
![4-Amino-1-(4-chlorophenyl)-3,7,7-trimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11043457.png)
